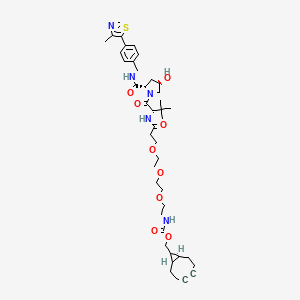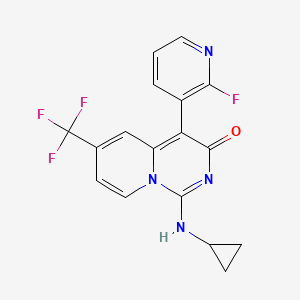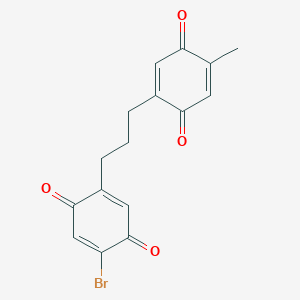
SARS-CoV-2-IN-84
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-84 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process, thereby mitigating the spread and impact of the virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-84 involves a multi-step process that includes the preparation of key intermediates followed by their assembly into the final product. The synthetic route typically begins with the formation of a core scaffold, which is then functionalized through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility. The industrial process also focuses on optimizing the use of raw materials and minimizing waste to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-84 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives with altered chemical properties.
Applications De Recherche Scientifique
SARS-CoV-2-IN-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and understand the molecular interactions between the compound and viral proteins.
Medicine: Explored as a therapeutic agent to treat COVID-19 by targeting specific viral pathways and reducing viral load in infected individuals.
Industry: Utilized in the development of diagnostic tools and assays to detect the presence of SARS-CoV-2 in biological samples.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-84 involves its interaction with specific viral proteins, such as the main protease or the RNA-dependent RNA polymerase, which are crucial for viral replication. By binding to these proteins, the compound inhibits their activity, thereby preventing the virus from replicating and spreading. The molecular targets and pathways involved include the inhibition of proteolytic cleavage of viral polyproteins and the disruption of viral RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors that have been investigated for their potential to treat COVID-19.
Uniqueness
SARS-CoV-2-IN-84 is unique in its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. Unlike other compounds, it exhibits a higher selectivity and lower toxicity, making it a promising candidate for therapeutic development. Additionally, its synthetic accessibility and stability under various conditions further enhance its potential for widespread use in research and clinical applications.
Propriétés
Formule moléculaire |
C16H13BrO4 |
|---|---|
Poids moléculaire |
349.17 g/mol |
Nom IUPAC |
2-[3-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)propyl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13BrO4/c1-9-5-14(19)10(6-13(9)18)3-2-4-11-7-16(21)12(17)8-15(11)20/h5-8H,2-4H2,1H3 |
Clé InChI |
KQVIOKFXOUYHMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C(=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


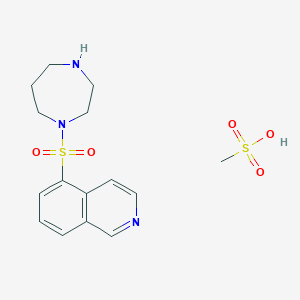
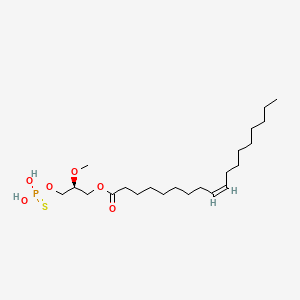
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

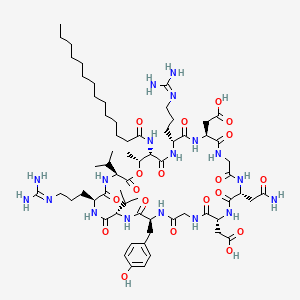
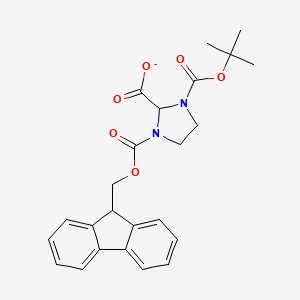
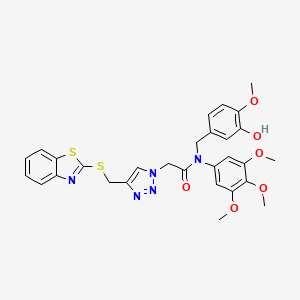
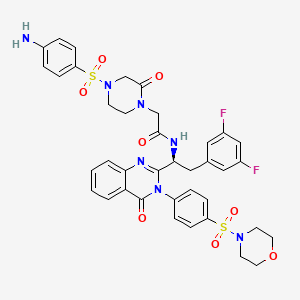
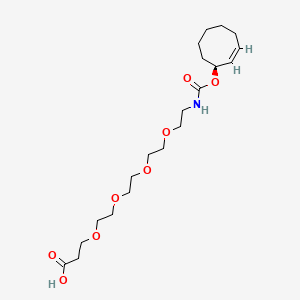

![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
